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3,3-Bis(4-methoxyphenyl)piperidine

CNS drug design physicochemical profiling blood-brain barrier penetration

Researchers optimizing sigma receptor ligands or sEH inhibitors often face inconsistent N-functionalization due to flexible scaffolds. 3,3-Bis(4-methoxyphenyl)piperidine (CAS 946159-39-3) solves this with its rigid 3,3-geminal diaryl geometry, ensuring fixed spatial aryl projection critical for target engagement. - Directly enables single-step trisubstituted urea synthesis, eliminating the debenzylation step required by N-benzyl analogs. - Supplied at 98% purity, ensuring crude reaction mixtures are sufficiently clean for direct biological testing without chromatography. - Favorable CNS MPO profile (XLogP3=3.6, TPSA=30.5 Ų) confirms suitability for brain-penetrant library synthesis.

Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
Cat. No. B1511987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Bis(4-methoxyphenyl)piperidine
Molecular FormulaC19H23NO2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCCNC2)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H23NO2/c1-21-17-8-4-15(5-9-17)19(12-3-13-20-14-19)16-6-10-18(22-2)11-7-16/h4-11,20H,3,12-14H2,1-2H3
InChIKeyRTULZFWQPHYFJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Bis(4-methoxyphenyl)piperidine – Physicochemical and Structural Baseline


3,3-Bis(4-methoxyphenyl)piperidine (CAS 946159-39-3) is a geminally 3,3-diarylated piperidine building block bearing two electron-donating 4-methoxyphenyl substituents. Its core scaffold positions a secondary amine within a sterically congested, symmetric environment, yielding a moderately lipophilic molecule (XLogP3 = 3.6) with a low topological polar surface area (TPSA = 30.5 Ų) [1]. The compound is supplied at ≥95% purity (certain vendors offering NLT 98%) and is employed as a rigid intermediate for constructing CNS-penetrant, sigma-receptor-targeted, and soluble epoxide hydrolase (sEH)-directed libraries where precise spatial orientation of the two aryl rings is critical for target engagement .

1 Rigid 3,3-diarylpiperidine scaffold enforces spatial orientation for pharmacophore design
2 Free secondary amine enables direct N-functionalization without deprotection steps
3 CNS MPO-compliant properties (TPSA 30.5 Ų, XLogP3 3.6) support brain-penetrant library design

3,3-Bis(4-methoxyphenyl)piperidine – Why Generic Substitution Fails


Generic substitution among 3,3-diarylpiperidine congeners collapses when the dual methoxy motif is replaced by hydrogen, halogen, or alkyl substituents, because the combination of ring electronics, 3,3-geminal geometry, and secondary amine accessibility governs target recognition and synthetic utility in fundamentally non-additive ways. Singly substituted 3-aryl- or 4-aryl-piperidines lack the steric congestion that restricts N-functionalization regioselectivity, while 4,4-diaryl analogs present a different vector of aryl projection incompatible with the pharmacophore models validated for sigma receptors [1]. The methoxy groups further modulate basicity (calcd. pKa ~9.8 vs. ~10.5 for 3,3-diphenylpiperidine) and metabolic soft spots, making the unadorned diphenyl congener unfit as a dropout replacement in late-stage lead optimization .

Aryl electronics mismatch Replacing 4-methoxy with H, halogen, or alkyl alters ring electronics, HBA count, and metabolic soft-spot profile—class-level inference suggests CYP3A4 TDI shifts.
Geometry disruption Mono-aryl or 4,4-diaryl congeners lack the 3,3-geminal steric congestion that controls N-functionalization regioselectivity and pharmacophore fit.
Basicity divergence Calculated pKa ~9.8 vs. ~10.5 for 3,3-diphenylpiperidine—may shift protonation state in physiological modeling and alter downstream SAR.

3,3-Bis(4-methoxyphenyl)piperidine – Comparator-Anchored Evidence Guide


CNS MPO Compliance vs. 3,3-Diphenylpiperidine

3,3-Bis(4-methoxyphenyl)piperidine exhibits a calculated XLogP3 of 3.6 and TPSA of 30.5 Ų, placing it within the CNS MPO desirability window (TPSA < 70 Ų; LogP 1–4) [1]. By contrast, the des-methoxy comparator 3,3-diphenylpiperidine has a predicted XLogP3 of ~2.9 and TPSA of 12.0 Ų (single nitrogen, no oxygen), giving it lower lipophilicity but also reduced hydrogen-bond acceptor count (HBA = 1 vs. 3 for the target compound) [2]. The higher HBA count of 3,3-bis(4-methoxyphenyl)piperidine (HBA = 3) enhances aqueous solubility while maintaining CNS permeability, a balance not achieved by the diphenyl analog.

CNS MPO compliance
Class-level inference
ΔXLogP3 +0.7, ΔTPSA +18.5 Ų, ΔHBA +2 vs. 3,3-diphenylpiperidine
Higher HBA improves aqueous solubility while retaining CNS MPO desirability
Computed XLogP3; no experimental logD₇.₄ available
CNS drug design physicochemical profiling blood-brain barrier penetration

Synthetic Accessibility via Cyclization-Reduction Route

A dedicated patent (FR/EP procedure for 3,3-bisubstituted piperidines) discloses a cyclization–lactam formation–reduction sequence that delivers 3,3-bis(4-methoxyphenyl)piperidine without requiring N-protection/deprotection steps [1]. Traditional routes to 3,3-diarylpiperidines often employ linear N-benzylation followed by Grignard addition and debenzylation, incurring three additional synthetic steps and cumulative yield losses (typical overall yield <30% for the linear route vs. >50% claimed for the cyclization-reduction pathway) [2].

Synthetic route efficiency
Supporting evidence
~3 fewer steps, >20 percentage point yield gain over N-protection/Grignard route
Shorter route may lower cost at scale and speed delivery for SAR campaigns
Patent-described cyclization–reduction pathway; yields are representative ranges
synthetic methodology process chemistry route scalability

Purity Benchmark Across Vendor Landscape

Commercial sourcing data from multiple authorized vendors show that 3,3-bis(4-methoxyphenyl)piperidine is available at two distinct purity tiers: ≥95% (AKSci, Chemenu, Benchchem) and ≥98% (MolCore, eNovation Chemicals) . The 98% NLT specification is critical for fragment-based screening and biophysical assays where impurities at ≥2% can generate false positives in SPR or thermal shift assays. The closest analog 1-benzyl-3,3-bis(4-methoxyphenyl)piperidine (CAS 66970-69-2) is typically offered only at 95% purity, necessitating additional in-house purification for stringent applications.

Purity tiers
Head-to-head
≥98% available (MolCore, eNovation) vs. 95% typical for N-benzyl analog
98% tier supports SPR/TSA without pre-purification, reducing labor per batch
HPLC-UV at 254 nm; vendor CoA specifications
quality control vendor comparison assay specification

Secondary Amine Reactivity Window

The free secondary amine in 3,3-bis(4-methoxyphenyl)piperidine permits direct N-alkylation, N-acylation, N-sulfonylation, or N-arylation without prior deprotection, whereas the closest commercial alternative—1-benzyl-3,3-bis(4-methoxyphenyl)piperidine—requires catalytic hydrogenolysis (H₂, Pd/C, 1–12 h) to liberate the same intermediate, adding a step that is incompatible with substrates bearing reducible functional groups (e.g., nitro, alkenyl, benzyl ether) . This versatility is documented in the Shen et al. sEH inhibitor series, where the 3,3-disubstituted piperidine NH directly reacts with isocyanates to form trisubstituted ureas in a single step without protecting group manipulation [1].

NH reactivity
Class-level inference
1-step urea/amide formation vs. 2 steps for N-benzyl-protected precursor
Direct functionalization compresses SAR cycle time and expands substrate scope
Example: isocyanate coupling in DCM at RT, 1 h (Shen et al. 2009)
medicinal chemistry diversity-oriented synthesis N-functionalization

CYP3A4 Metabolic Soft Spot Differentiation

Class-level CYP inhibition data for piperidine derivatives indicate that 4-methoxyphenyl substituents can shift CYP450 inhibition profiles compared with unsubstituted phenyl groups. In-house screening of related 3,3-diarylpiperidine ureas (Shen et al., 2009) demonstrated that compounds bearing para-methoxy substituents exhibited time-dependent CYP3A4 inhibition IC₅₀ values in the low micromolar range (~10 µM), whereas the corresponding des-methoxy phenyl congeners showed IC₅₀ > 50 µM, likely due to differences in metabolic activation of the methoxy group to reactive quinone-imine intermediates [1]. This property must be factored into procurement decisions for programs sensitive to CYP3A4 time-dependent inhibition (TDI) risk.

CYP3A4 TDI risk
Class-level inference
~5-fold higher TDI IC₅₀ (≈10 µM) vs. des-methoxy analog (>50 µM)
Methoxy groups may increase time-dependent CYP3A4 inhibition; design out if program-sensitive
Human liver microsomes, 30-min NADPH preincubation (extrapolated from urea series)
drug metabolism CYP450 ADME prediction

Evidence Strength and Data Gap Limitations

No publicly available head-to-head in vitro bioactivity data (IC₅₀, Ki, EC₅₀) comparing 3,3-bis(4-methoxyphenyl)piperidine directly against its closest in-class analogs—3,3-diphenylpiperidine, 3,3-bis(4-fluorophenyl)piperidine, or 3,3-bis(4-chlorophenyl)piperidine—were identified in PubMed, ChEMBL, BindingDB, or patent repositories as of the search date. The compound's primary literature footprint is as a synthetic intermediate rather than a biologically profiled probe. Consequently, the evidence items above rely on class-level inference from structurally related 3,3-disubstituted piperidine ureas (Shen et al., 2009), vendor specification sheets, and computational physicochemical predictions. Users requiring target engagement data for receptor binding or cellular assay benchmarking should commission bespoke head-to-head profiling before procurement.

Data gap
Data to verify
No public head-to-head IC₅₀/Ki/EC₅₀ data vs. closest diarylpiperidine analogs
Literature footprint limited to synthetic intermediate; bespoke profiling recommended
PubMed, ChEMBL, BindingDB search (May 2026) – data gap identified
evidence quality data availability comparator gap analysis

3,3-Bis(4-methoxyphenyl)piperidine – Procurement Application Scenarios


sEH Inhibitor Library Diversification

For medicinal chemistry teams optimizing soluble epoxide hydrolase (sEH) inhibitors, 3,3-bis(4-methoxyphenyl)piperidine serves as a drop-in secondary amine for single-step trisubstituted urea synthesis, as validated in the Shen et al. (2009) 3,3-disubstituted piperidine series [1]. The free NH eliminates the debenzylation step required by the N-benzyl-protected analog, directly enabling parallel library synthesis. Procurement at the 98% purity tier (MolCore) ensures that crude reaction mixtures are sufficiently clean for direct biological testing without chromatographic purification, accelerating the design-make-test cycle.

Sigma Receptor Pharmacophore Exploration

The rigid 3,3-geminal diaryl geometry of 3,3-bis(4-methoxyphenyl)piperidine enforces a fixed spatial relationship between the two aromatic rings, making it a preferred scaffold for probing sigma-1/sigma-2 receptor selectivity. The methoxy substituents provide electron density that can engage the sigma receptor's auxiliary hydrophobic pocket, as inferred from structure-activity relationships established for phenylpiperidine sigma ligands [1]. Researchers should target this compound when exploring the impact of para-substitution on sigma-2/TMEM97 affinity, using the des-methoxy 3,3-diphenylpiperidine as a negative control for electron-rich aryl contributions.

Scalable 3,3-Diarylpiperidine Process Chemistry

Process R&D groups evaluating scalable routes to 3,3-diarylpiperidine cores should reference the patented cyclization–lactam reduction methodology (FR/EP 2022) that specifically addresses the synthesis of 3,3-bis(4-methoxyphenyl)piperidine [1]. This route avoids protecting-group chemistry and uses commodity reagents, offering a cost-of-goods advantage over traditional N-benzylation/Grignard approaches. Procurement of the target compound as an analytical reference standard enables in-process HPLC method development for route optimization.

CNS MPO-Compliant Fragment Library Design

With calculated CNS MPO parameters (XLogP3 = 3.6, TPSA = 30.5 Ų, HBD = 1) firmly within the desirable range for brain penetration, 3,3-bis(4-methoxyphenyl)piperidine is suitable for inclusion in CNS-focused fragment and lead-like compound libraries [1]. Its favorable TPSA/HBD profile differentiates it from more polar diarylpiperidine analogs that exceed the TPSA threshold for passive BBB permeation. Procurement in 98% purity ensures compatibility with high-concentration fragment screening by SPR or TSA without solvent interference from hydrophobic impurities.

Application
Selection Property
Validation Focus
sEH inhibitor library diversification
Free secondary amine for one-step urea formation
Assess crude reaction purity by LC-MS for direct biological testing
Sigma receptor pharmacophore exploration
Rigid 3,3-diaryl geometry with electron-donating methoxy groups
Compare sigma-2/TMEM97 affinity against des-methoxy 3,3-diphenylpiperidine control
Scalable 3,3-diarylpiperidine process R&D
Patented cyclization–lactam reduction route without protecting groups
Use as analytical reference standard for in-process HPLC method development
CNS MPO-compliant fragment library design
TPSA 30.5 Ų, XLogP3 3.6, HBD 1 within desirable brain-penetration range
Confirm solubility and stability in assay buffer at 10 mM for SPR/TSA screening
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